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molecular formula C6H6ClNO B1367268 6-Chloro-5-methylpyridin-3-ol CAS No. 54232-03-0

6-Chloro-5-methylpyridin-3-ol

Cat. No. B1367268
M. Wt: 143.57 g/mol
InChI Key: UGDSWVXJJFIVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085576B2

Procedure details

A resealable vessel was charged with Pd2dba3 (0.893 g, 0.975 mmol, Strem), dicyclohexyl(2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine (0.858 g, 2.090 mmol, Strem), dicyanozinc (1.636 g, 13.93 mmol), and 6-chloro-5-methylpyridin-3-ol (2.00 g, 13.93 mmol, step 3 intermediate 34). The solids were taken up in DMF (45 mL) and the reaction mixture was purged with Argon. The vessel was sealed and heated in a 110° C. oil bath. After 21 h, the reaction was filtered through Celite and the filter cake was rinsed with 5% MeOH-DCM. The filtrate was concentrated and the residue was purified by silica gel chromatography, eluting with 40% to 50% EtOAc-hexane to afford the title compound (676 mg, 32%). MS m/z=135 (M+H)+.
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
0.858 g
Type
reactant
Reaction Step Two
Name
dicyanozinc
Quantity
1.636 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.893 g
Type
catalyst
Reaction Step Two
Yield
32%

Identifiers

REACTION_CXSMILES
C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC)=CC=CC=2OC)CCCCC1.C([Zn][C:33]#[N:34])#N.Cl[C:36]1[N:41]=[CH:40][C:39]([OH:42])=[CH:38][C:37]=1[CH3:43]>CN(C=O)C.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[OH:42][C:39]1[CH:38]=[C:37]([CH3:43])[C:36]([C:33]#[N:34])=[N:41][CH:40]=1 |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
45 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.858 g
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC)OC)C1CCCCC1
Name
dicyanozinc
Quantity
1.636 g
Type
reactant
Smiles
C(#N)[Zn]C#N
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C=C(C=N1)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=N1)O)C
Name
Quantity
0.893 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was purged with Argon
CUSTOM
Type
CUSTOM
Details
The vessel was sealed
FILTRATION
Type
FILTRATION
Details
the reaction was filtered through Celite
WASH
Type
WASH
Details
the filter cake was rinsed with 5% MeOH-DCM
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 40% to 50% EtOAc-hexane

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
OC=1C=C(C(=NC1)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 676 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 36.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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